Electron-Transfer Kinetics: Thioglycolate(2-) vs. Thioglycolate(1-) and Neutral TGA
In the reduction of [Mo(CN)8]³⁻, the dianion of thioglycolate (-SCH2COO⁻) is the overwhelmingly reactive species, exhibiting a second-order rate constant of k = 1.8 × 10⁴ M⁻¹ s⁻¹, while the monoanion is markedly less reactive and the neutral acid HSCH2COOH is unreactive [1]. This quantifies the critical dependence of thioglycolate's reducing power on the exact protonation state, underscoring that the dianion (the species present in thioglycolate(2-) salts at high pH) is the functional reducing agent.
| Evidence Dimension | Second-order rate constant (k) for electron transfer |
|---|---|
| Target Compound Data | 1.8 × 10⁴ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Thioglycolate monoanion (less reactive); Neutral TGA (unreactive) |
| Quantified Difference | Target species is the only kinetically competent reductant under the conditions studied. |
| Conditions | Aqueous media, 25°C, pH-dependent kinetic analysis, [Mo(CN)8]³⁻ as oxidant [1] |
Why This Matters
This data demonstrates that achieving a desired reduction rate requires the dianion form; procuring a neutral thioglycolic acid or a monoanion salt will result in orders-of-magnitude slower kinetics or complete reaction failure.
- [1] Saha, B., Stanbury, D. M., & others. (2002). Reduction of octacyanomolybdate(V) by thioglycolic acid in aqueous media. Inorganic Chemistry, 41(21), 5538-5543. https://doi.org/10.1021/ic025702z View Source
